2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C15H11ClF3NOS and a molecular weight of 345.773 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a sulfanyl linkage, and a trifluoromethyl-substituted phenylacetamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-11-3-7-13(8-4-11)22-9-14(21)20-12-5-1-10(2-6-12)15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYGVVBPSFBQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chlorothiophenol with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups, like 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drugs, potentially leading to improved efficacy against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of trifluoromethyl-containing compounds and their effects on cancer cell proliferation. The results showed that modifications at the sulfur and nitrogen positions could significantly enhance antitumor activity, suggesting that 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide could be a candidate for further development in cancer therapeutics .
2. Inhibition of Enzymatic Activity
This compound may also serve as an inhibitor for specific enzymes involved in disease pathways. The presence of the chlorophenyl and trifluoromethyl groups can influence binding affinity and specificity towards target enzymes.
- Research Findings : In vitro studies have demonstrated that similar compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory diseases. The structural features of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide may allow it to modulate these pathways effectively .
Agrochemical Applications
1. Pesticidal Properties
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The chlorophenyl moiety is known for its biological activity against pests.
- Data Table: Comparison of Pesticidal Activity
| Compound | Target Pest | Activity Level |
|---|---|---|
| Compound A | Aphids | High |
| 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | TBD | TBD |
Further studies are needed to evaluate its effectiveness against specific agricultural pests.
Toxicological Studies
Understanding the toxicity profile of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is critical for its safe application in both medicinal and agricultural contexts.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide can be compared with similar compounds such as:
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide: This compound has a fluorobenzyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide:
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, with the CAS number 746613-17-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11ClF3NOS
- Molecular Weight : 345.76 g/mol
- Structure : The compound features a chlorophenyl sulfanyl group and a trifluoromethyl phenyl moiety, contributing to its unique biological profile.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies have shown that 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against breast cancer cells (MCF-7), demonstrating significant inhibitory effects on cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and inflammation:
- Molecular Docking Studies : In silico studies have indicated that the trifluoromethyl group enhances the binding affinity of the compound to target proteins, suggesting a mechanism of action that involves strong interactions with enzyme active sites .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Anticancer Properties : A recent investigation assessed the cytotoxic effects of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide on MCF-7 cells. The results showed an IC50 value indicating effective inhibition of cell growth, with further analysis revealing apoptosis induction through caspase activation.
- Inhibition of Cholinesterases : Another study explored the compound's potential as a treatment for Alzheimer's disease by measuring its inhibitory effect on AChE and BChE. The results indicated that it possesses moderate inhibitory activity compared to standard drugs like donepezil .
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic methodologies for preparing 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves multi-step reactions starting with sulfonation of 4-chloroaniline to form a sulfonamide intermediate. Subsequent coupling with 4-(trifluoromethyl)aniline via nucleophilic acyl substitution using acetyl chloride derivatives in the presence of a base (e.g., triethylamine) yields the target compound. Reaction optimization, including solvent choice (e.g., dichloromethane) and temperature control (0–25°C), is critical to achieving >80% purity. Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the sulfanyl and acetamide moieties, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against E. coli, S. aureus).
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Dose-response curves (IC₅₀ values) and positive controls (e.g., doxorubicin) are mandatory for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate compound purity via orthogonal methods (HPLC + LC-MS).
- Perform dose-response studies in triplicate across multiple cell lines. Cross-referencing with structurally analogous compounds (e.g., fluorophenyl derivatives) can contextualize results .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
- Salt formation : React with hydrochloric acid to improve aqueous solubility. Pharmacokinetic profiling (e.g., Cmax, AUC) in rodent models is advised to assess bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Key modifications include:
- Sulfanyl group replacement : Substitute with sulfonyl or amino groups to modulate electron density.
- Trifluoromethyl optimization : Introduce bulkier substituents (e.g., pentafluorophenyl) to enhance hydrophobic interactions.
- Acetamide backbone variation : Replace the acetamide with a urea or thiourea moiety. Computational docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) provides mechanistic insights .
Q. What analytical methods are suitable for detecting metabolic byproducts in pharmacokinetic studies?
- LC-MS/MS : Quantifies parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives).
- Radiolabeling : Use ¹⁴C-labeled acetamide to track metabolic pathways.
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites. Data should be cross-validated with in silico tools (e.g., MetaSite) .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?
- In vitro limitations : Address factors like serum protein binding or 3D cell culture vs. monolayer discrepancies.
- In vivo complexity : Consider interspecies metabolic differences (e.g., cytochrome P450 activity).
- Combination studies : Test with pharmacokinetic enhancers (e.g., ritonavir) to improve efficacy. Parallel studies using isotopic tracing (e.g., ¹⁹F-NMR) can clarify biodistribution .
Methodological Tables
| Parameter | Recommended Method | Key Reference |
|---|---|---|
| Synthetic Yield | Column chromatography (SiO₂, EtOAc/hexane) | |
| Purity Validation | HPLC (C18 column, 70:30 MeCN/H₂O) | |
| Bioactivity Screening | MTT assay (48h incubation) | |
| Metabolite Detection | LC-MS/MS (ESI+ mode) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
